molecular formula C7H5ClN4O2S B12038717 2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride

2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride

Cat. No.: B12038717
M. Wt: 244.66 g/mol
InChI Key: MESAQBKYULVDDF-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride is a heterocyclic compound that contains both a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride typically involves the reaction of 2-chloro-3-pyridinesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cytochrome P450 by binding to the heme iron, thereby blocking the enzyme’s activity. In agrochemicals, it may inhibit key enzymes in plant pathogens, leading to their death or reduced virulence .

Comparison with Similar Compounds

2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazole and pyridine rings, which imparts distinct chemical properties and reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C7H5ClN4O2S

Molecular Weight

244.66 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H

InChI Key

MESAQBKYULVDDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)S(=O)(=O)Cl

Origin of Product

United States

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